Cisapride-13C,d3 is a stable isotopic labeled analog of cisapride, a prokinetic agent primarily used to treat gastrointestinal motility disorders. The compound is characterized by the incorporation of carbon-13 and deuterium isotopes, which enhances its utility in pharmacokinetic studies and drug metabolism research. Its molecular formula is C22(13C)H26D3ClFN3O4, with a molecular weight of approximately 469.96 g/mol. The isotopic labeling allows researchers to trace the compound's behavior in biological systems, making it invaluable in both analytical chemistry and biological studies .
Cisapride-13C,d3 is classified under prokinetic agents and is specifically utilized in scientific research settings. It serves as a reference standard in analytical chemistry, enabling the study of cisapride's behavior under various conditions . The compound is sourced from specialized chemical suppliers and is utilized predominantly in laboratory environments for research purposes.
The synthesis of Cisapride-13C,d3 involves several key steps that incorporate isotopic labels into the cisapride molecule. The process typically begins with the preparation of labeled intermediates, which undergo a series of chemical reactions to yield the final product.
The reaction conditions are optimized to ensure high yields and purity of the final product .
The molecular structure of Cisapride-13C,d3 features a complex arrangement typical of prokinetic agents. The compound includes several functional groups that contribute to its pharmacological activity.
This structure indicates the presence of multiple rings and functional groups that are characteristic of its activity as a serotonin receptor agonist .
Cisapride-13C,d3 can participate in various chemical reactions, which are critical for understanding its behavior in biological systems:
These reactions are essential for studying the compound's metabolic pathways and interactions within living organisms .
The mechanism of action for Cisapride-13C,d3 mirrors that of its parent compound, cisapride. It acts primarily as an agonist at serotonin 5-HT4 receptors, which play a crucial role in gastrointestinal motility:
This mechanism underlines its therapeutic potential in treating conditions like gastroesophageal reflux disease.
Cisapride-13C,d3 exhibits several physical and chemical properties that are relevant for its application in research:
These properties are crucial for handling and storage during laboratory experiments .
Cisapride-13C,d3 has diverse applications across various scientific fields:
Cisapride-¹³C,d₃ is a stable isotopically labeled analog of the gastrointestinal prokinetic agent cisapride. Its molecular formula is C₂₂¹³CH₂₆D₃ClFN₃O₄, with a molecular weight of 469.96 g/mol, reflecting the substitution of three hydrogen atoms with deuterium (d₃) and one ¹²C atom with ¹³C at the methoxy group [1] [10]. This isotopic labeling retains the core structure of cisapride—a benzamide derivative featuring:
The compound typically presents as a light brown solid with a melting point of 90–92°C. It is sparingly soluble in dimethyl sulfoxide (DMSO) and methanol but requires storage at –20°C to maintain stability [1]. The isotopic modifications do not alter its chemical behavior but provide distinct spectroscopic signatures for detection.
Table 1: Key Specifications of Cisapride-¹³C,d₃
Property | Specification |
---|---|
Molecular Formula | C₂₂¹³CH₂₆D₃ClFN₃O₄ |
Molecular Weight | 469.96 g/mol |
CAS Number | 1285970-69-5 |
Unlabeled Cisapride CAS | 81098-60-4 |
Purity | >90%–98% (HPLC) |
Storage Conditions | –20°C in a freezer |
Suppliers like Guangzhou PI PI Biotech, LGC Standards, and Santa Cruz Biotechnology offer it in quantities ranging from 1 mg to 100 mg [1] [7] [10].
Stable isotopically labeled compounds like Cisapride-¹³C,d₃ serve as indispensable tools in pharmaceutical research due to their ability to trace drug fate without radioactivity. Key applications include:
For cisapride, which was withdrawn from clinical markets due to cardiac risks, these applications remain critical for investigating drug-drug interactions and metabolic stability in vitro [8] [9].
Cisapride was initially developed in the 1980s as a serotonergic 5-HT₄ receptor agonist to treat gastroesophageal reflux and motility disorders [6]. Its mechanism involved enhancing acetylcholine release in the myenteric plexus, promoting coordinated gastrointestinal propulsion without dopamine antagonism [5] [6].
The synthesis of Cisapride-¹³C,d₃ emerged in the 2000s to address evolving research needs:
Table 2: Synthesis Pathways for Cisapride and Its Isotopolog
Step | Unlabeled Cisapride [4] | Cisapride-¹³C,d₃ Adaptation [10] |
---|---|---|
Key Intermediate | 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-one | ¹³C,d₃-methoxy analog via labeled methyl iodide |
Amination | Reductive amination with benzylamine | Identical, followed by deprotection |
Coupling | Condensation with 4-amino-5-chloro-2-methoxybenzoic acid | Reaction with 2-(¹³C,d₃-methoxy) variant |
Purification | Crystallization from toluene/ether | Chromatography or recrystallization |
This isotopolog now supports ongoing studies of cisapride’s pharmacology and serves as a reference standard for regulatory-compliant bioanalysis [3] [10].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5